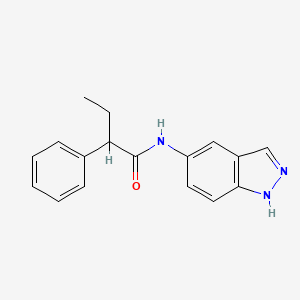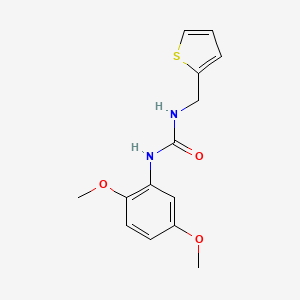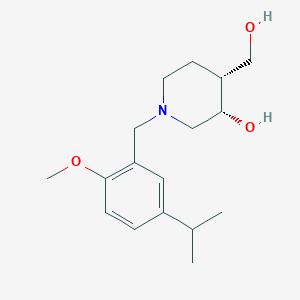![molecular formula C20H11Cl2NO3 B5327085 4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5327085.png)
4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of oleanolic acid and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid involves the activation of the Nrf2/ARE pathway. This pathway plays a critical role in regulating the expression of genes involved in cellular defense mechanisms such as antioxidant enzymes, detoxifying enzymes, and heat shock proteins. This compound activates this pathway by binding to Keap1, a protein that normally inhibits Nrf2, and promoting the translocation of Nrf2 to the nucleus where it can bind to the ARE and induce the expression of cytoprotective genes.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Furthermore, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues. Additionally, this compound has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid in lab experiments is its well-defined mechanism of action. This compound has been extensively studied and its effects on various cellular pathways have been well characterized. Furthermore, this compound has been shown to be relatively non-toxic and has a high bioavailability, making it an attractive candidate for further preclinical and clinical studies.
One of the limitations of using this compound in lab experiments is its relatively high cost. This compound is not readily available and requires specialized equipment and expertise for its synthesis. Furthermore, the effects of this compound on different cell types and in vivo systems may vary, making it important to carefully design experiments to account for these differences.
Zukünftige Richtungen
There are several future directions for the study of 4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid. One potential area of research is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to possess neuroprotective properties and may be effective in reducing the progression of these diseases.
Another potential area of research is the use of this compound in the treatment of metabolic disorders such as diabetes and obesity. This compound has been shown to improve insulin sensitivity and reduce adiposity in animal models, suggesting that it may be effective in treating these disorders.
Finally, this compound may also have potential applications in the field of regenerative medicine. This compound has been shown to promote the differentiation of stem cells into various cell types, suggesting that it may be useful in tissue engineering and cell replacement therapies.
Conclusion
In conclusion, this compound is a synthetic triterpenoid compound that has shown promise in the treatment of various diseases. Its well-defined mechanism of action, anti-inflammatory, anti-cancer, and anti-oxidant properties make it an attractive candidate for further preclinical and clinical studies. While there are limitations to its use in lab experiments, the potential therapeutic applications of this compound make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid involves the reaction of oleanolic acid with isocyanate to form an intermediate, which is then reacted with 5-(3,4-dichlorophenyl)-2-furan carboxaldehyde to form the final product. This method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, this compound has been shown to possess anti-oxidant properties by reducing oxidative stress and protecting cells from free radical damage.
Eigenschaften
IUPAC Name |
4-[(Z)-1-cyano-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO3/c21-17-7-5-14(10-18(17)22)19-8-6-16(26-19)9-15(11-23)12-1-3-13(4-2-12)20(24)25/h1-10H,(H,24,25)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSWXDZFGWQQGE-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-6-[3-(1H-imidazol-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327004.png)
![3-(2-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5327011.png)
![4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine](/img/structure/B5327018.png)

![({3-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)diethylamine](/img/structure/B5327034.png)
![3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327044.png)

![4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5327064.png)
![N'-[(6-methyl-2-pyridinyl)methylene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B5327071.png)

![3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid](/img/structure/B5327083.png)

![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5327098.png)
![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)